molecular formula C16H14N4O3S B14934775 methyl 5-methyl-2-{[(5-phenyl-1H-pyrazol-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

methyl 5-methyl-2-{[(5-phenyl-1H-pyrazol-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B14934775
M. Wt: 342.4 g/mol
InChI Key: XYSJLYNBNNOVFN-UHFFFAOYSA-N
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Description

METHYL 5-METHYL-2-{[(3-PHENYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE is a complex organic compound that belongs to the class of thiazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-METHYL-2-{[(3-PHENYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring. This can be achieved by reacting phenylhydrazine with an appropriate β-diketone under acidic conditions.

    Thiazole Ring Formation: The next step involves the formation of the thiazole ring. This can be done by reacting the pyrazole derivative with a thioamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved by reacting the carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-METHYL-2-{[(3-PHENYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amides or esters with different alkyl or aryl groups.

Scientific Research Applications

METHYL 5-METHYL-2-{[(3-PHENYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of METHYL 5-METHYL-2-{[(3-PHENYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the inhibition of their activity or modulation of their signaling pathways. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid: Similar structure but lacks the thiazole ring.

    2-Phenyl-5-methyl-1H-pyrazole-3-carboxylic acid: Similar structure but different substitution pattern.

    1-Phenyl-3-methyl-5-pyrazolone: Similar pyrazole core but different functional groups.

Uniqueness

METHYL 5-METHYL-2-{[(3-PHENYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE is unique due to the presence of both the pyrazole and thiazole rings, which confer distinct chemical and biological properties. This dual-ring system allows for diverse interactions with biological targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C16H14N4O3S

Molecular Weight

342.4 g/mol

IUPAC Name

methyl 5-methyl-2-[(3-phenyl-1H-pyrazole-5-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H14N4O3S/c1-9-13(15(22)23-2)17-16(24-9)18-14(21)12-8-11(19-20-12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,19,20)(H,17,18,21)

InChI Key

XYSJLYNBNNOVFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC(=NN2)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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